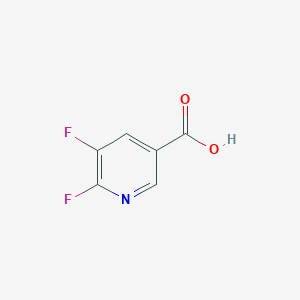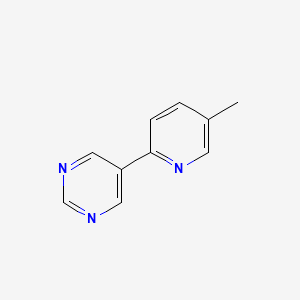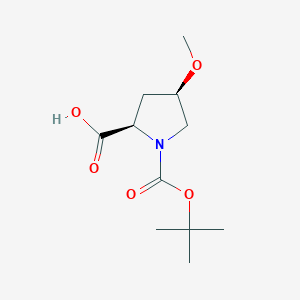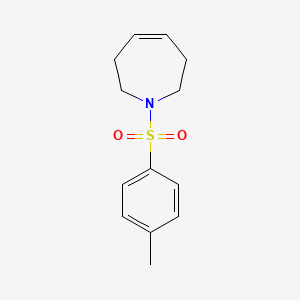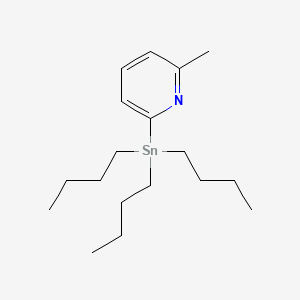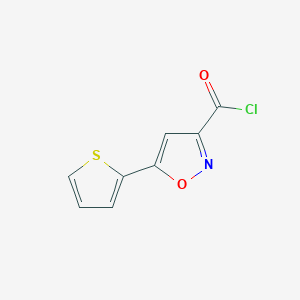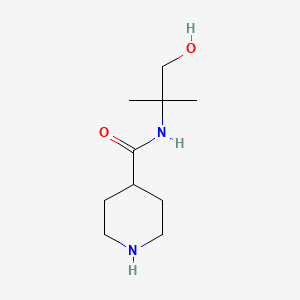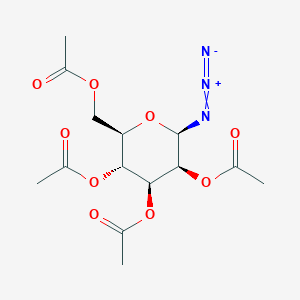
1,3-Diacetoxy-2-(acetoxymethoxy)propane
Overview
Description
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a chemical compound with the molecular formula C10H16O7 and a molecular weight of 248.23 . It is a guanine derivative that has been used in the synthesis of Ganciclovir , an antiviral nucleoside analog structurally related to Acyclovir .
Synthesis Analysis
The compound is prepared by condensation of acetone and acetic anhydride followed by filtration to yield a clear, colorless liquid . It can also be synthesized through the reaction of acetic anhydride with diethyl malonate .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 . The structure is also available as a 2D Mol file .Chemical Reactions Analysis
The compound is involved in the synthesis of Ganciclovir . It can act as an acylation agent, propionylating agent, and esterification agent in organic synthesis .Physical And Chemical Properties Analysis
The compound has a boiling point of 311°C, a density of 1.177, and a flash point of 134°C . It is soluble in Chloroform and Methanol . It is stored sealed in dry conditions at room temperature .Scientific Research Applications
Precursor for Chemical Synthesis : Sakai Kunikazu and K. Kondo (1990) demonstrated the use of a related compound, 1,2-diacetoxy-2-propene, as a precursor for synthesizing 1-acetoxy-3-chloro-2-propanone, which indicates the potential of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in chemical synthesis processes (Sakai Kunikazu & K. Kondo, 1990).
Acetalization of Carbonyl Compounds : In 2005, B. Karimi, H. Hazarkhani, and J. Maleki explored the acetalization of carbonyl compounds using silylated diols, highlighting the utility of such compounds in creating more complex chemical structures (B. Karimi, H. Hazarkhani, & J. Maleki, 2005).
Synthesis of Posaconazole Intermediate : Yunxiang Chen et al. (2015) developed a process for synthesizing 1,3-diacetoxy-2-[2′-(2″,4″-difluorophenyl)prop-2′-en-1′-yl]propane, an intermediate in the production of Posaconazole, a potent antifungal medication. This illustrates the compound's relevance in pharmaceutical synthesis (Yunxiang Chen et al., 2015).
Synthesis of Antiviral Agents : Research by Smirnov Ip et al. (1993) involved the use of 1,3-diacetoxy-2-(1-acetoxy)propane in synthesizing derivatives of nucleic bases with antiviral activity, particularly against HSV-1. This suggests the compound's role in the development of new antiviral drugs (Smirnov Ip et al., 1993).
Polymer Synthesis : K. Faghihi et al. (2011) reported the synthesis of new Poly(Amide-Imide)s using a derivative of this compound. This research points towards its application in the field of polymer chemistry and materials science (K. Faghihi et al., 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P305+P351+P338 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation at places where dust is formed .
Relevant Papers The search results did not provide any specific papers related to 1,3-Diacetoxy-2-(acetoxymethoxy)propane .
Mechanism of Action
Target of Action
1,3-Diacetoxy-2-(acetoxymethoxy)propane is a compound involved in the synthesis of Ganciclovir , an antiviral nucleoside analog . Ganciclovir is structurally related to Acyclovir , which is known to target viral DNA polymerase . Therefore, it can be inferred that this compound may also target this enzyme.
Biochemical Analysis
Biochemical Properties
1,3-Diacetoxy-2-(acetoxymethoxy)propane plays a significant role in biochemical reactions, particularly in the synthesis of antiviral agents. It interacts with enzymes involved in the acetylation process, such as acetyltransferases, which facilitate the transfer of acetyl groups to specific substrates. This compound also interacts with proteins and other biomolecules that are involved in the metabolic pathways of nucleoside analogs. The nature of these interactions includes binding to active sites of enzymes and altering their activity, which can influence the overall biochemical pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. Additionally, it can impact gene expression by altering the transcriptional activity of specific genes, which in turn affects cellular metabolism and the synthesis of essential biomolecules .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes, such as acetyltransferases, and either inhibits or activates their activity. This modulation of enzyme activity can lead to alterations in metabolic pathways and the synthesis of nucleoside analogs. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is generally stable when stored at room temperature in a sealed, dry environment . Over time, it may undergo degradation, which can affect its efficacy in biochemical reactions. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the synthesis of antiviral agents. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the synthesis of nucleoside analogs. It interacts with enzymes such as acetyltransferases and other cofactors that facilitate the acetylation process. These interactions can influence metabolic flux and the levels of metabolites involved in the synthesis of antiviral agents. The compound’s role in these pathways is crucial for the production of effective antiviral therapies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its localization and accumulation, which in turn influences its biochemical activity and efficacy .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the nucleus or mitochondria. This subcellular localization is essential for its role in biochemical reactions and its interactions with specific biomolecules .
properties
IUPAC Name |
[3-acetyloxy-2-(acetyloxymethoxy)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-7(11)14-4-10(5-15-8(2)12)17-6-16-9(3)13/h10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUOPMEBLLUYTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430813 | |
| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86357-13-3 | |
| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86357-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-DIACETOXY-2-(ACETOXYMETHOXY)PROPANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Propanediol, 2-[(acetyloxy)methoxy]-, 1,3-diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1,3-Diacetoxy-2-(acetoxymethoxy)propane in Ganciclovir synthesis?
A: this compound acts as a crucial reagent in the transpurination reaction with fully acetylated guanosine. This reaction leads to the formation of Ganciclovir, specifically its triacetylated form, alongside other valuable byproducts like tetraO-acetyl-b-D-ribofuranose. [, ] This transpurination step is essential for introducing the specific side chain to the guanine base, forming the structure of Ganciclovir.
Q2: Are there any challenges associated with using this compound in Ganciclovir synthesis?
A: Yes, one challenge lies in the regioselectivity of the transpurination reaction. While the desired 9-isomer of triacetylganciclovir is produced, the reaction also yields the 7-regioisomer. [] This necessitates further steps to either separate the isomers or convert the 7-isomer to the desired 9-isomer, potentially impacting the overall yield and efficiency of the synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1312937.png)

